molecular formula C18H23BrN2O B2593651 (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide CAS No. 477972-96-6

(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide

Cat. No. B2593651
CAS RN: 477972-96-6
M. Wt: 363.299
InChI Key: OQQKOIWWCLGQOS-UHFFFAOYSA-N
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Description

(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide, also known as BRP, is a chemical compound that has been the focus of scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide is not fully understood, but it is thought to interact with cellular membranes and alter lipid metabolism. It has been shown to induce apoptosis in cancer cells, possibly through the disruption of mitochondrial function.
Biochemical and Physiological Effects:
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide has been shown to have a variety of effects on cellular function, including inhibition of cell proliferation and induction of apoptosis. It has also been shown to alter lipid metabolism and cause changes in cellular morphology.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide in lab experiments is its ability to selectively bind to lipid droplets, making it a useful tool for studying lipid metabolism. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research on (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with cellular membranes. Finally, there is potential for the development of new imaging techniques using (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide as a fluorescent probe.

Synthesis Methods

(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide can be synthesized through a multi-step process starting with the reaction of 3-bromobenzaldehyde with malononitrile to form 3-(3-bromophenyl)acrylic acid. This intermediate is then reacted with octylamine and phosphoryl chloride to form the final product, (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide.

Scientific Research Applications

(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide has been studied for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to lipid droplets in cells, making it a useful tool for studying lipid metabolism and related diseases. Additionally, (Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide has been investigated as a potential therapeutic agent for cancer and other diseases.

properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-2-3-4-5-6-7-11-21-18(22)16(14-20)12-15-9-8-10-17(19)13-15/h8-10,12-13H,2-7,11H2,1H3,(H,21,22)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQKOIWWCLGQOS-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-2-cyano-N-octylprop-2-enamide

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